Chromic formate

描述

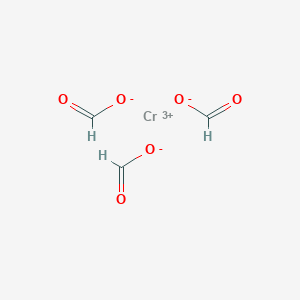

Chromic formate, also known as chromium (III) formate, is a chemical compound with the molecular formula C₃H₃CrO₆. It is a coordination compound where chromium is in the +3 oxidation state, coordinated with formate ions. This compound is known for its green color and is used in various industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: Chromic formate can be synthesized by reducing chromic anhydride with formic acid. The process involves dissolving industrial chromic anhydride in water and adding it to a reaction kettle with a reflux condenser. Industrial formic acid is then added, and the reaction mixture is heated to a slight boil and refluxed for 30 minutes. After cooling the solution to 10-20°C, crystallization occurs over 3-4 hours, followed by filtration to obtain crude this compound .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is efficient and environmentally friendly, as it avoids the use of sulfuric acid and other reducing agents, thus preventing the production of waste liquids containing sulfate .

化学反应分析

Types of Reactions: Chromic formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chromium (VI) compounds.

Reduction: It can be reduced to chromium (II) compounds under specific conditions.

Substitution: Ligand exchange reactions can occur, where formate ions are replaced by other ligands such as chloride or sulfate ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Reducing agents like sodium borohydride or zinc can be employed.

Substitution: Reactions typically occur in aqueous solutions with the addition of the desired ligand.

Major Products:

Oxidation: Chromium (VI) oxide or chromates.

Reduction: Chromium (II) chloride or other chromium (II) salts.

Substitution: Chromium (III) chloride or chromium (III) sulfate.

科学研究应用

Ceramic Industry

Chromic formate as a ceramic raw material

this compound is utilized in the ceramic industry as a raw material that serves as a colorant. Its ability to impart vibrant colors to ceramic products makes it valuable in the production of decorative ceramics. The compound can be incorporated into ceramic glazes to enhance aesthetic appeal while maintaining stability during firing processes .

Dyeing and Printing

Auxiliary for dyeing and printing

In textile applications, this compound acts as a dyeing and printing auxiliary. It aids in the fixation of dyes onto fabrics, improving color fastness and overall quality. The compound's interaction with various dye molecules allows for enhanced color uptake, making it suitable for use in both natural and synthetic fibers .

Leather Processing

Retanning agent

this compound is employed in the leather industry as a retanning agent. This application is particularly significant as it replaces traditional tanning agents that may produce harmful waste byproducts. The use of this compound allows for a more environmentally friendly tanning process, reducing pollution associated with conventional methods . The compound facilitates the formation of stable complexes with collagen fibers, improving the durability and quality of leather goods.

Catalysis

Catalyst in organic synthesis

Research indicates that this compound can function as a catalyst in various organic reactions. Its catalytic properties are particularly useful in the synthesis of organic compounds where chromium's oxidation states play a critical role in facilitating chemical transformations. This application highlights this compound's versatility beyond traditional uses, opening avenues for its incorporation into synthetic chemistry .

Environmental Applications

Green chemistry initiatives

The preparation method of this compound using formic acid as a reducing agent exemplifies green chemistry principles. This method minimizes hazardous waste by eliminating the need for sulfuric acid and other reductive agents traditionally used in chromium processing. Consequently, this compound production aligns with sustainable practices aimed at reducing environmental impact while maintaining efficacy in its applications .

Case Study 1: this compound in Ceramics

A study demonstrated that incorporating this compound into ceramic glazes resulted in enhanced color vibrancy and stability during high-temperature firing processes. The findings indicated that ceramics treated with this compound exhibited improved mechanical properties compared to those using conventional colorants.

Case Study 2: Leather Tanning Process

In an investigation focused on leather tanning, the use of this compound was shown to significantly reduce environmental pollutants compared to traditional chromium tanning methods. The study highlighted improvements in leather quality while adhering to stricter environmental regulations.

Case Study 3: Catalytic Applications

Research exploring this compound as a catalyst revealed its effectiveness in promoting oxidation reactions under mild conditions. This study provided insights into optimizing reaction parameters to maximize yield while minimizing byproducts.

作用机制

The mechanism of action of chromic formate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, chromium (III) ions can interact with proteins and enzymes, influencing their activity. The compound’s effects are mediated through its interaction with molecular targets such as the insulin receptor, where it acts as an activator, enhancing insulin-mediated glucose uptake .

相似化合物的比较

Chromic formate can be compared with other chromium (III) compounds such as:

Chromium (III) chloride: Similar in terms of coordination chemistry but differs in its reactivity and applications.

Chromium (III) sulfate: Used in similar industrial applications but has different solubility and reactivity properties.

Chromium (III) acetate: Another coordination compound with distinct uses in organic synthesis and catalysis

This compound is unique due to its specific coordination with formate ions, which imparts distinct chemical properties and reactivity compared to other chromium (III) compounds.

生物活性

Chromic formate, a chromium compound, has gained attention in recent years due to its potential biological activity and implications in various fields, including biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound through a detailed examination of its chemical properties, interactions with biological systems, and relevant case studies.

This compound is a coordination complex formed from chromium and formate ions. Its chemical structure can influence its reactivity and biological interactions. The compound is typically represented as Cr(HCOO)₃, where chromium is in the +3 oxidation state. This form is known for its stability and ability to coordinate with various ligands, affecting its biological activity.

1. Interaction with Biological Molecules

This compound has been shown to interact with proteins, nucleic acids, and other biomolecules. Research indicates that chromium complexes can induce oxidative stress, leading to DNA damage and protein cleavage under certain conditions. For instance, studies have demonstrated that chromium in a suitable ligand environment can cause plasmid cleavage, suggesting a potential role in genotoxicity .

2. Antimicrobial Properties

Chromium complexes, including this compound, exhibit antimicrobial activity against various pathogens. A study highlighted that chromium(III) complexes could reduce virulence and antibiotic resistance in microbial cells by disrupting cellular processes . The mechanism involves the binding of chromium to microbial DNA, leading to oxidative damage.

3. Electrochemical Behavior

The electrochemical properties of this compound have been studied extensively. It has been observed that the presence of formate ions can enhance the electrodeposition of chromium from aqueous solutions. This process is influenced by pH levels and the nature of the ligands involved . Understanding these properties is crucial for applications in electroplating and materials science.

Case Study 1: Genotoxicity Assessment

A study investigated the genotoxic effects of chromium complexes on human cell lines. The results indicated that exposure to this compound led to significant DNA strand breaks, highlighting its potential as a genotoxic agent . This underscores the need for careful handling and assessment of chromium compounds in therapeutic contexts.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of triazole chromium(III) complexes showed promising results against fungal pathogens like Candida tropicalis. The study found that these complexes were more effective against fungi than bacteria, suggesting potential applications in antifungal therapies .

Data Tables

| Property | This compound | Other Chromium Complexes |

|---|---|---|

| Oxidation State | +3 | Varies (e.g., +2, +3, +6) |

| Solubility | Soluble in water | Varies |

| Antimicrobial Activity | Yes | Yes (varies by complex) |

| Genotoxicity | Yes | Depends on specific complex |

Research Findings

- Absorption and Distribution : Chromium's absorption in biological systems varies based on its chemical form. This compound exhibits different metabolic pathways compared to other forms such as hexavalent chromium .

- Toxicology : Chronic exposure to chromium compounds has been linked to adverse health effects, including carcinogenicity. Research emphasizes the importance of understanding the specific risks associated with different chromium compounds .

- Nutritional Role : While some forms of chromium are considered essential nutrients (e.g., for glucose metabolism), this compound's role in nutrition remains ambiguous and warrants further investigation .

属性

IUPAC Name |

chromium(3+);triformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O2.Cr/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWZHEWZFLTYQP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Chromic formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40890806 | |

| Record name | Formic acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27115-36-2, 73246-98-7 | |

| Record name | Chromic formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, chromium(3+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073246987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, chromium(3+) salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, chromium(3+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S40072FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。